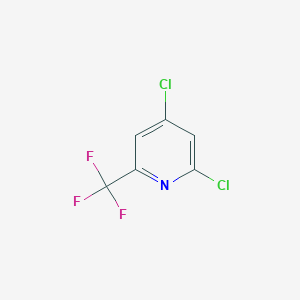

2,4-Dichloro-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHUMUZOLTXVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544220 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-02-6 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group, imparts specific electronic and lipophilic properties that make it a valuable building block in the synthesis of novel pharmaceutical compounds and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a visualization of its synthesis pathway.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its reactivity, solubility, and pharmacokinetic profile. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₃N | [1] |

| Molecular Weight | 215.99 g/mol | [1] |

| Appearance | Colorless to off-white solid-liquid mixture | [1] |

| Boiling Point (Predicted) | 166.7 ± 35.0 °C | [1] |

| Density (Predicted) | 1.542 ± 0.06 g/cm³ | |

| pKa (Predicted) | -4.34 ± 0.10 | [1] |

| Physical Form | Liquid | [2] |

Synthesis Pathway

This compound is commonly synthesized from its precursor, 2,4-dichloro-6-(trichloromethyl)pyridine, through a fluorination reaction. This process typically involves the use of a fluorinating agent to replace the chlorine atoms of the trichloromethyl group with fluorine atoms.[3]

Caption: Synthesis of this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized for halogenated organic compounds and can be adapted for this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is a key physical property for its characterization.[4]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble a simple distillation apparatus.

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[4]

-

For compounds that may decompose at their atmospheric boiling point, a vacuum distillation can be performed to determine the boiling point at a reduced pressure.

Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental to its application in synthesis and formulation.[5][6]

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

Procedure for Qualitative Solubility:

-

In a series of test tubes, add approximately 10-20 mg of this compound.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Vortex each test tube for 30 seconds.

-

Visually observe whether the compound has dissolved to form a clear solution.[5][6]

Procedure for Quantitative Solubility (Shake-Flask Method):

-

Prepare a saturated solution of this compound in the desired solvent by adding an excess of the compound to the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of the molecule. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the substituted pyridine ring.

-

¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.

Infrared (IR) Spectroscopy:

-

IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would be expected for the C-Cl, C-F, and C=N bonds, as well as the aromatic C-H stretching and bending vibrations.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. This compound CAS#: 39891-02-6 [m.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 4. vernier.com [vernier.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(trifluoromethyl)pyridine, a key fluorinated building block in synthetic chemistry. The document details its chemical structure, physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its applications in the development of novel pharmaceuticals and agrochemicals. This guide also includes detailed experimental protocols for its synthesis and subsequent chemical transformations, along with a compilation of its spectroscopic data for analytical purposes.

Introduction

This compound is a halogenated and trifluoromethyl-substituted pyridine derivative. The strategic incorporation of a trifluoromethyl group (-CF3) into organic molecules is a widely employed strategy in medicinal and agricultural chemistry. The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of two reactive chlorine atoms at the 2- and 4-positions of the pyridine ring makes this compound a versatile intermediate for the synthesis of a wide array of more complex molecules through nucleophilic substitution and cross-coupling reactions.

Chemical Structure and Identification

The structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 39891-02-6 |

| Molecular Formula | C6H2Cl2F3N |

| Molecular Weight | 215.99 g/mol [1] |

| InChI | 1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H[1] |

| InChIKey | BJHUMUZOLTXVSC-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=C(N=C1C(F)(F)F)Cl)Cl |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Appearance | Colorless to off-white solid-liquid mixture[1] |

| Boiling Point | 166.7±35.0 °C (Predicted) |

| pKa | -4.34±0.10 (Predicted)[1] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C[1] |

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from the corresponding trichloromethylpyridine derivative. This process involves the fluorination of the trichloromethyl group.

General Synthetic Pathway

The synthesis involves the conversion of 2,4-dichloro-6-(trichloromethyl)pyridine to this compound.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure described in the patent literature for the synthesis of trifluoromethylpyridines.[2]

Materials:

-

2,4-dichloro-6-(trichloromethyl)pyridine

-

Antimony trifluoridedichloride (SbF3Cl2)

-

Anhydrous reaction vessel

-

Distillation apparatus

-

Appropriate solvents for workup and purification

Procedure:

-

In a dry, inert atmosphere, charge the reaction vessel with 2,4-dichloro-6-(trichloromethyl)pyridine.

-

Add antimony trifluoridedichloride to the reaction vessel. The molar ratio of the fluorinating agent to the starting material should be optimized for complete conversion.

-

Heat the reaction mixture. The reaction temperature and time will need to be determined empirically, but temperatures in the range of 100-200°C are typical for such fluorinations.

-

Monitor the reaction progress by a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Carefully quench the reaction mixture, for example, by pouring it onto ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Reactivity and Applications in Synthesis

The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The chlorine at the 2-position is generally more reactive towards nucleophilic attack than the chlorine at the 4-position. This differential reactivity allows for selective functionalization of the molecule.

Nucleophilic Aromatic Substitution

This compound can react with various nucleophiles, such as amines and alkoxides, to displace one or both of the chlorine atoms.

Caption: Nucleophilic substitution reactions of the title compound.

Experimental Protocol: Synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)pyridine

This protocol is adapted from a procedure for a similar substrate, 2,6-dichloro-4-(trifluoromethyl)pyridine, and illustrates the selective substitution at the 2-position.[3]

Materials:

-

This compound

-

Aqueous ammonia (e.g., 28% solution)

-

A hydrophilic ether solvent (e.g., Tetrahydrofuran - THF)

-

Autoclave or a sealed pressure vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a pressure vessel, combine this compound (1.0 eq.), aqueous ammonia (a suitable excess, e.g., 10 eq.), and THF (a volume sufficient to dissolve the starting material).

-

Seal the vessel and heat the reaction mixture with stirring. A reaction temperature of around 150°C is a reasonable starting point.

-

Maintain the reaction at this temperature for several hours (e.g., 15 hours), monitoring the internal pressure.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-amino-6-chloro-4-(trifluoromethyl)pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents of this compound can also participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. These reactions are invaluable for the synthesis of biaryl and heteroaryl compounds.

Caption: Suzuki-Miyaura coupling reaction of the title compound.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are crucial components in a variety of commercial and investigational drugs and agrochemicals. For instance, derivatives of 2-amino-4-(trifluoromethyl)pyridine are key intermediates in the synthesis of potent inhibitors of enzymes such as PI3K/mTOR, which are targets in cancer therapy, and Werner Helicase, another oncology target.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Two signals in the aromatic region, each a doublet or a singlet depending on the coupling constants, corresponding to the two protons on the pyridine ring.

-

¹³C NMR: Six distinct signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet in the region typical for a -CF3 group on an aromatic ring (around -60 to -70 ppm relative to CFCl3).

-

IR Spectroscopy: Characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. Its unique combination of reactive sites and the presence of the trifluoromethyl group make it a highly sought-after intermediate in the fields of medicinal chemistry and agrochemical research. The synthetic protocols and characterization data provided in this guide are intended to facilitate its use in the development of novel and impactful chemical entities. Further research into the reactivity and applications of this compound is warranted and is expected to lead to the discovery of new molecules with significant biological and material properties.

References

- 1. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 3. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

Spectroscopic and Structural Analysis of 2,4-Dichloro-6-(trifluoromethyl)pyridine: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic and structural characteristics of 2,4-Dichloro-6-(trifluoromethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document compiles available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Due to the limited publicly available experimental data for this specific isomer, representative methodologies and data from closely related analogs are included to provide a comprehensive analytical framework.

Chemical Structure and Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₂Cl₂F₃N. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6.

Molecular Structure:

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 39891-02-6 | [1] |

| Molecular Formula | C₆H₂Cl₂F₃N | [1][2] |

| Molecular Weight | 215.99 g/mol | [1][2] |

| Appearance | Colorless to off-white solid-liquid mixture | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is summarized below.[2]

Predicted Mass-to-Charge Ratios (m/z) of Adducts: [2]

| Adduct | m/z |

| [M+H]⁺ | 215.95892 |

| [M+Na]⁺ | 237.94086 |

| [M-H]⁻ | 213.94436 |

| [M+NH₄]⁺ | 232.98546 |

| [M+K]⁺ | 253.91480 |

| [M]⁺ | 214.95109 |

Hypothetical Fragmentation Pathway:

A plausible fragmentation pathway for this compound under electron ionization would involve the initial loss of a chlorine atom, followed by the elimination of HCN or other neutral fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not available, the expected spectra can be inferred from related structures. For a closely related isomer, 2,6-Dichloro-4-(trifluoromethyl)pyridine, the ¹H NMR spectrum shows a singlet in the aromatic region. For this compound, two doublets would be expected in the ¹H NMR spectrum due to the two non-equivalent aromatic protons. The ¹³C NMR would show six distinct signals corresponding to the six carbon atoms of the pyridine ring and the trifluoromethyl group. The ¹⁹F NMR would exhibit a singlet for the CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not published. However, standard procedures for similar compounds can be applied. The following are representative protocols based on the analysis of related halogenated pyridines.[3][4]

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer) coupled with an appropriate ionization source (e.g., electrospray ionization for adduct formation or electron ionization for fragmentation analysis).

-

Sample Preparation: The sample would be dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Data Acquisition: For ESI-MS, the solution would be infused directly into the ion source. For GC-MS using EI, a gas chromatograph would be used to introduce the sample. Mass spectra would be recorded over a mass range of m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired using standard pulse sequences.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

-

Data Acquisition: The IR spectrum would be recorded over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a summary of the available and predicted spectroscopic and structural information for this compound. While a complete set of experimental data is not currently in the public domain, the provided information, including predicted mass spectral data and representative experimental protocols from analogous compounds, offers a valuable resource for researchers. Further experimental work is necessary to fully characterize the spectroscopic properties of this compound.

References

Solubility Profile of 2,4-Dichloro-6-(trifluoromethyl)pyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 2,4-Dichloro-6-(trifluoromethyl)pyridine. As publicly available quantitative solubility data for this compound is limited, this document focuses on providing detailed experimental methodologies for solubility determination, a qualitative solubility profile based on related compounds, and the application context of this chemical.

Introduction to this compound

This compound is a halogenated pyridine derivative with the chemical formula C₆H₂Cl₂F₃N.[1] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group, makes it a valuable intermediate in organic synthesis. Notably, it serves as a reactant in the synthesis of ligands for organic blue phosphorescence dopants, which are materials used in the development of organic light-emitting diodes (OLEDs).[1] The physical form of the compound is a colorless to off-white solid-liquid mixture.[1]

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. However, a safety data sheet for a structurally similar compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, indicates that it is soluble in common organic solvents such as dichloromethane (MDC), methanol (MeOH), and acetone. This suggests that this compound is also likely to be soluble in polar aprotic and polar protic solvents.

To facilitate research and development, this guide provides a template for recording experimentally determined solubility data. Researchers are strongly encouraged to determine the solubility of this compound in their specific solvent systems of interest.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Dichloromethane | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane | ||||

| User-defined solvent |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the solute dissolved in a known mass or volume of solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the container in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the container minus the initial mass of the empty container.

-

Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

UV/Vis Spectroscopic Method

This method is suitable if this compound exhibits absorbance in the UV/Visible range and is particularly useful for determining the solubility of compounds with low solubility.

Materials:

-

This compound

-

Selected organic solvent(s)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and separate the supernatant.

-

-

Analysis of Saturated Solution:

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

-

Visualizing Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the role of this compound in the synthesis of blue phosphorescent dopants.

References

A Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Fluorinated Pyridine Building Block

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(trifluoromethyl)pyridine, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its commercial availability, physicochemical properties, and key synthetic applications, including detailed experimental protocols for its derivatization.

Commercial Availability

This compound (CAS Number: 39891-02-6) is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with the compound being available in quantities ranging from grams to kilograms. Researchers can source this intermediate from major chemical suppliers.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for reaction planning, safety assessment, and analytical characterization.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂Cl₂F₃N |

| Molecular Weight | 215.99 g/mol |

| CAS Number | 39891-02-6 |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 185-187 °C (lit.) |

| Density | 1.542 g/mL at 25 °C (lit.) |

| Purity | ≥95% (typical) |

Synthetic Applications and Key Reactions

This compound is a versatile intermediate primarily utilized in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The two chlorine atoms on the pyridine ring exhibit differential reactivity, allowing for selective functionalization. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This differential reactivity enables the sequential introduction of various substituents, making it a valuable scaffold in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution

One of the most common transformations involving this compound is nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chlorine atoms towards displacement by nucleophiles such as amines, alkoxides, and thiolates.

This protocol is adapted from a procedure for a structurally similar compound and illustrates the selective amination at the more reactive 4-position.

Materials:

-

This compound

-

Aqueous Ammonia (28-30%)

-

1,4-Dioxane (or another suitable solvent like THF)

-

Pressure-rated reaction vessel (e.g., a sealed tube or autoclave)

Procedure:

-

In a pressure-rated reaction vessel, combine this compound (1.0 eq) and 1,4-dioxane (5-10 volumes).

-

Add aqueous ammonia (10-15 eq).

-

Seal the vessel and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully vent the vessel to release any pressure.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-Amino-2-chloro-6-(trifluoromethyl)pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms of this compound can also be substituted via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.

This representative protocol outlines the general conditions for a Suzuki-Miyaura coupling reaction with an arylboronic acid. The reactivity of the two chlorine atoms can be controlled by the reaction conditions, with the 4-position generally being more reactive.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2-3 eq).

-

Add the solvent system (e.g., a 4:1 mixture of toluene and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-3 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine, 2-3 eq)

-

Solvent (e.g., THF, DMF)

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve this compound (1.0 eq), the terminal alkyne (1.2 eq), and CuI (1-3 mol%) in the chosen solvent.

-

Add the base (2-3 eq).

-

Add the palladium catalyst.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and partition the residue between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and a general experimental workflow for the derivatization of this compound.

Caption: Nucleophilic Aromatic Substitution Pathway.

Caption: General Cross-Coupling Experimental Workflow.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of a wide range of functionalized pyridine derivatives. Its distinct reactivity at the 2- and 4-positions allows for selective and sequential modifications through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds. This method has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Among the vast array of heterocyclic scaffolds utilized in drug discovery, trifluoromethylpyridines have garnered significant attention. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2,4-dichloro-6-(trifluoromethyl)pyridine with various arylboronic acids. The resulting 2-aryl-4-chloro-6-(trifluoromethyl)pyridine derivatives are valuable intermediates for the synthesis of biologically active compounds, particularly kinase inhibitors. The regioselective nature of this reaction, preferentially occurring at the C4 position under specific conditions, allows for the strategic elaboration of the pyridine core.

Data Presentation: Regioselective Suzuki Coupling of this compound

The following table summarizes the results of the C4-selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The reactions were performed under optimized, ligand-controlled conditions to favor substitution at the C4 position.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-4-phenyl-6-(trifluoromethyl)pyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine | 92 |

| 3 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)-6-(trifluoromethyl)pyridine | 88 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-4-(4-(trifluoromethyl)phenyl)-6-(trifluoromethyl)pyridine | 75 |

| 5 | 3-Thienylboronic acid | 2-Chloro-4-(thiophen-3-yl)-6-(trifluoromethyl)pyridine | 78 |

Experimental Protocols

General Procedure for the C4-Selective Suzuki-Miyaura Coupling Reaction

This protocol is a representative example for the synthesis of 2-chloro-4-aryl-6-(trifluoromethyl)pyridines.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

-

In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (2 mL).

-

To the Schlenk flask containing the reagents, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Add the catalyst solution to the reaction mixture via syringe.

-

The Schlenk flask is sealed and the reaction mixture is stirred vigorously at 100 °C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-aryl-6-(trifluoromethyl)pyridine.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the Suzuki coupling reaction.

Application in Drug Discovery: Targeting the RAS-RAF-MEK-ERK Signaling Pathway

Derivatives of 2-aryl-4-chloro-6-(trifluoromethyl)pyridine have shown promise as inhibitors of various protein kinases. A key signaling cascade often implicated in cancer is the RAS-RAF-MEK-ERK pathway. Aberrant activation of this pathway can lead to uncontrolled cell proliferation and survival. The synthesized compounds can serve as scaffolds for the development of potent and selective RAF kinase inhibitors, thereby disrupting this oncogenic signaling cascade.

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dichloro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The selective functionalization of polyhalogenated heterocycles, such as 2,4-Dichloro-6-(trifluoromethyl)pyridine, presents a unique synthetic challenge. The presence of multiple reactive sites necessitates a high degree of control to achieve the desired regioselectivity. The electron-withdrawing nature of the trifluoromethyl group further modulates the reactivity of the pyridine ring, influencing the outcome of the cross-coupling reaction.

These application notes provide a detailed overview and experimental protocols for the selective mono-amination of this compound. The focus is on achieving selective substitution at the C-2 position, a common and synthetically useful transformation for this class of compounds.

Regioselectivity of the Reaction

In the Buchwald-Hartwig amination of 2,4-dichloropyridines, the amination reaction generally occurs with high regioselectivity at the C-2 position. This preference is attributed to the greater electrophilicity and accessibility of the C-2 position for oxidative addition to the palladium(0) catalyst. For 2,4-dichloropyridine, selectivities of 20:1 to 50:1 in favor of the C-2 isomer have been reported when using a Xantphos-based catalyst system.[3] The presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position of the pyridine ring is expected to further enhance the reactivity of the chloro substituents towards nucleophilic attack, while maintaining the inherent preference for C-2 functionalization.

Key Reaction Components and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precatalysts that are reduced in situ to the active Pd(0) species.[4]

-

Phosphine Ligands: The choice of phosphine ligand is critical for catalyst stability and reactivity. Bulky, electron-rich biaryl phosphine ligands are often employed. For the amination of dichloropyridines, ligands such as Xantphos, BrettPhos, and XPhos have shown considerable efficacy.[3][5]

-

Base: A variety of bases can be used, with the choice often depending on the substrate's sensitivity to strong bases. Common choices include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOtBu). For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred.[6]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-butanol are typically used to ensure a moisture-free reaction environment.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the selective mono-amination of this compound with a primary or secondary amine. It is important to note that these are general procedures, and optimization of reaction conditions may be necessary for specific amine coupling partners to achieve optimal yields.

Protocol 1: General Procedure for Mono-amination with a Primary Amine

This protocol is adapted from established procedures for the selective amination of 2,4-dichloropyridines.[3]

Materials:

-

This compound

-

Primary Amine (e.g., aniline, benzylamine)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) to the Schlenk tube.

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-chloro-6-(trifluoromethyl)pyridine derivative.

Protocol 2: Microwave-Assisted Procedure for Rapid Mono-amination

Microwave irradiation can significantly reduce reaction times for the Buchwald-Hartwig amination.[3]

Materials:

-

This compound

-

Primary or Secondary Amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

BrettPhos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous 1,4-Dioxane

Procedure:

-

In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), sodium tert-butoxide (0.7 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 2 mol%), and BrettPhos (0.02 mmol, 4 mol%).

-

Add anhydrous 1,4-dioxane (3 mL) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 120-140 °C for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the mono-amination of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific amine and reaction conditions used.

Table 1: Reaction Conditions for Mono-amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |

| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 |

| 2 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.5) | Dioxane | 100 | 12 |

| 3 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 |

| 4 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.5) | Toluene | 80 | 16 |

Table 2: Expected Yields for the Synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)pyridine Derivatives

| Product | Amine | Expected Yield (%) |

| 2-(Phenylamino)-4-chloro-6-(trifluoromethyl)pyridine | Aniline | 75-85 |

| 2-(Benzylamino)-4-chloro-6-(trifluoromethyl)pyridine | Benzylamine | 80-90 |

| 4-(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)morpholine | Morpholine | 85-95 |

| N-Butyl-4-chloro-6-(trifluoromethyl)pyridin-2-amine | n-Butylamine | 70-80 |

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

- 1. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: The Role of 2,4-Dichloro-6-(trifluoromethyl)pyridine and its Analogs in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine derivatives are a critical class of intermediates in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The unique physicochemical properties conferred by the trifluoromethyl group and the pyridine ring, such as high metabolic stability and enhanced binding to target enzymes, make these scaffolds highly valuable in the design of modern crop protection agents. While various isomers of dichlorotrifluoromethylpyridine are utilized in industrial synthesis, this document focuses on the potential applications of 2,4-Dichloro-6-(trifluoromethyl)pyridine and the established use of its structural analog, 2,6-dichloro-4-(trifluoromethyl)aniline , in the creation of potent agrochemicals.

While direct and extensive literature on the use of this compound as a starting material for commercial agrochemicals is limited, the isomeric precursor, 2,6-dichloro-4-(trifluoromethyl)aniline, is a well-established building block for a number of active ingredients. This aniline is a key component in the synthesis of certain phenylpyrazole insecticides.

Agrochemicals Derived from the 2,6-Dichloro-4-(trifluoromethyl)phenyl Scaffold

The 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is a key structural feature in a class of insecticides known as phenylpyrazoles. One of the most prominent examples is Fipronil. The synthesis of these compounds heavily relies on the availability of 2,6-dichloro-4-(trifluoromethyl)aniline as a starting material.

Phenylpyrazole Insecticides

Phenylpyrazole insecticides are broad-spectrum insecticides that act as GABA-gated chloride channel blockers in insects. The synthesis of these compounds typically involves the reaction of a hydrazine derivative, prepared from the corresponding aniline, with a suitable diketone or its equivalent.

Synthesis of the Key Intermediate: 2,6-Dichloro-4-(trifluoromethyl)aniline

The industrial synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline has been described through various routes, primarily starting from substituted benzotrifluorides rather than pyridine-based precursors.

Synthesis Route 1: From p-Chlorobenzotrifluoride

A common method involves the chlorination of p-chlorobenzotrifluoride followed by amination.[1]

Experimental Protocol: Synthesis of 3,4,5-Trichlorobenzotrifluoride

-

To a 1000 mL four-necked flask, add 1000 g of p-chlorobenzotrifluoride, 6 g of powdered iron, and 10 g of anhydrous aluminum chloride.

-

Begin agitation and heat the mixture to 100°C.

-

Slowly introduce 1028 g of dried chlorine gas while maintaining the reaction temperature at 110°C.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture and discharge the product to obtain a mixed solution of chlorinated benzotrifluorides.

Experimental Protocol: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline

-

The crude 3,4,5-trichlorobenzotrifluoride mixture from the previous step is subjected to an amination reaction.

-

Detailed conditions for the amination reaction can vary, but a general procedure involves reacting the trichlorobenzotrifluoride with ammonia in a suitable solvent under pressure and at elevated temperatures.

-

The resulting 2,6-dichloro-4-(trifluoromethyl)aniline is then purified, typically by distillation.

Quantitative Data for Aniline Synthesis

| Starting Material | Product | Catalyst | Reaction Conditions | Yield | Purity | Reference |

| p-Chlorobenzotrifluoride | 3,4-Dichlorobenzotrifluoride | Fe/AlCl₃ | 110°C, Cl₂ gas | - | 82.46% (in mixture) | [1] |

| 3,4,5-Trichlorobenzotrifluoride | 2,6-dichloro-4-(trifluoromethyl)aniline | - | High-pressure amination | 70.63% | >99.0% | [1] |

Synthesis of Phenylpyrazole Insecticides

The synthesis of phenylpyrazole insecticides, such as Fipronil, involves the formation of a pyrazole ring from the key aniline intermediate.

Experimental Protocol: Synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

-

2,6-dichloro-4-trifluoromethylaniline is diazotized using a suspension of nitrosyl sulfuric acid.

-

The resulting diazonium salt is then reacted with a solution of ethyl 2,3-dicyanopropionate in acetic acid to yield the target pyrazole.[2]

This pyrazole derivative is a versatile intermediate that can be further functionalized to produce a variety of active insecticidal compounds.

Fungicidal Amides Containing the 2,6-Dichloro-4-(trifluoromethyl)phenyl Moiety

Research has also demonstrated the fungicidal potential of amide derivatives containing the 2,6-dichloro-4-(trifluoromethyl)phenyl scaffold.

Experimental Protocol: General Synthesis of 2-chloro-N-aryl acetamides

-

To a solution of the desired aniline (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline) (0.05 mol) and triethylamine (0.05 mol) in a suitable solvent like toluene (50 mL), add chloroacetyl chloride (0.05 mol) dropwise over 30 minutes while cooling in an ice bath.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Filter the mixture to remove triethylamine hydrochloride.

-

Wash the organic phase with water (3 x volume).

-

Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.[3][4][5]

Potential Role of this compound

While direct synthetic routes from this compound to the aforementioned agrochemicals are not prominently described in the reviewed literature, its structural similarity to precursors of active molecules suggests its potential as a valuable, albeit less common, intermediate. The reactivity of the chlorine atoms on the pyridine ring allows for nucleophilic substitution reactions, which could theoretically be employed to introduce functionalities that could then be elaborated into an active agrochemical.[6] However, the synthesis of the corresponding aniline from this pyridine derivative is not a straightforward or commonly reported transformation.

Synthetic Pathways and Workflows

Caption: Synthesis of Phenylpyrazole Insecticides and Fungicidal Amides.

Caption: Workflow for the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline.

Conclusion

The 2,6-dichloro-4-(trifluoromethyl)phenyl scaffold is a validated and important component in the development of modern insecticides and has shown promise in the creation of novel fungicides. The synthesis of these agrochemicals is largely dependent on the availability of 2,6-dichloro-4-(trifluoromethyl)aniline. While the direct application of this compound in the synthesis of commercial agrochemicals is not well-documented in publicly available literature, the relevance of its structural motifs in active compounds suggests that it could be a target for further research and development in the agrochemical industry. The protocols and data presented herein provide a foundation for researchers interested in the synthesis and application of these valuable chemical entities.

References

- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. researchgate.net [researchgate.net]

- 6. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 2,4-Dichloro-6-(trifluoromethyl)pyridine as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chloro-substituents, make it a valuable scaffold for the synthesis of complex pharmaceutical agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the chlorine atoms provide handles for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a multi-kinase inhibitor, Pexidartinib, which targets Colony-Stimulating Factor 1 Receptor (CSF-1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3).

Application in the Synthesis of Pexidartinib

Pexidartinib is an orally available small molecule tyrosine kinase inhibitor approved for the treatment of tenosynovial giant cell tumor (TGCT). It functions by blocking the signaling of CSF-1R, KIT, and FLT3, which are key drivers in the proliferation of tumor-associated macrophages and other cancer cells. The synthesis of Pexidartinib can be efficiently achieved using this compound as a key starting material for the preparation of the crucial intermediate, (6-(trifluoromethyl)pyridin-3-yl)methanamine.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of Pexidartinib and its pharmacological activity.

| Parameter | Value | Reference |

| Synthesis Yields | ||

| Overall Yield of Pexidartinib from Intermediate 3 | 78.8% | [1] |

| Pharmacological Activity (IC50) | ||

| CSF-1R | 20 nM | |

| KIT | 10 nM | |

| FLT3 | 160 nM |

Experimental Protocols

I. Synthesis of the Key Intermediate: (6-(Trifluoromethyl)pyridin-3-yl)methanamine

Step 1: Regioselective Cyanation

A plausible initial step involves the regioselective displacement of one of the chlorine atoms with a cyanide group. The C4 position is generally more activated towards nucleophilic attack in such systems.

-

Reaction: this compound is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

-

Work-up and Purification: The reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Reduction of the Nitrile

The resulting cyanopyridine derivative is then reduced to the corresponding aminomethylpyridine.

-

Reaction: The nitrile is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., THF, diethyl ether) or by catalytic hydrogenation (e.g., H2, Raney Nickel or Palladium on carbon).

-

Work-up and Purification: The reaction is carefully quenched, and the product is isolated by extraction and purified by distillation or chromatography to yield (6-(trifluoromethyl)pyridin-3-yl)methanamine.

II. Synthesis of Pexidartinib from the Key Intermediate

The following protocol for the synthesis of Pexidartinib from (6-(trifluoromethyl)pyridin-3-yl)methanamine (referred to as raw material 3 in the patent) is adapted from patent CN111233857A.[1]

Step 1: Alkylation of 5-chloro-7-azaindole

-

Materials: 5-chloro-7-azaindole (raw material 1), 2-chloro-5-chloromethylpyridine (raw material 2), potassium iodide, silver oxide, 1,4-dioxane.

-

Procedure:

-

Under an inert gas atmosphere (e.g., nitrogen), dissolve 5-chloro-7-azaindole (1.0 eq) in 1,4-dioxane.

-

Sequentially add potassium iodide (0.2 eq) and silver oxide (1.2 eq).

-

Heat the reaction mixture to 100 °C.

-

Dissolve 2-chloro-5-chloromethylpyridine (1.1 eq) in 1,4-dioxane and add it dropwise to the reaction mixture over 1 hour.

-

Maintain the reaction at 100 °C for 6-8 hours, monitoring completion by HPLC.

-

The resulting solution containing the alkylated intermediate is used directly in the next step without purification.

-

Step 2: Amino Substitution to form Pexidartinib

-

Materials: Alkylated intermediate from Step 1, (6-(trifluoromethyl)pyridin-3-yl)methanamine (raw material 3, 1.2 eq), potassium carbonate (1.5 eq), 1,4-dioxane, water.

-

Procedure:

-

Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanamine in 1,4-dioxane.

-

Dissolve potassium carbonate in water.

-

Heat the reaction mixture from Step 1 to 120 °C.

-

Simultaneously add the solutions of (6-(trifluoromethyl)pyridin-3-yl)methanamine and potassium carbonate dropwise over 2 hours.

-

Stir the reaction mixture at 120 °C for 5-6 hours, monitoring the disappearance of the alkylated intermediate by HPLC.

-

Filter the hot reaction solution.

-

Distill the filtrate under reduced pressure to recover the 1,4-dioxane.

-

Add ethyl acetate to the concentrated reaction solution and wash with saturated brine.

-

Dry the organic phase and concentrate.

-

Recrystallize the crude product from an ethanol:water mixture (1:2 ratio) to obtain Pexidartinib.

-

Visualizations

Experimental Workflow for Pexidartinib Synthesis

Caption: Synthetic workflow for Pexidartinib.

CSF-1R/KIT/FLT3 Signaling Pathway Inhibition by Pexidartinib

Caption: Pexidartinib inhibits key signaling pathways.

References

Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(trifluoromethyl)pyridine is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of two chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing trifluoromethyl group at C6 and the pyridine nitrogen, makes this scaffold amenable to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Understanding the regioselectivity of nucleophilic attack at the C2 versus the C4 position is critical for predictable and efficient synthesis. Generally, for 2,4-dichloropyridines, nucleophilic attack is favored at the C4 position due to the superior resonance stabilization of the resulting Meisenheimer intermediate, where the negative charge can be delocalized onto the pyridine nitrogen. However, the substitution pattern on the pyridine ring can influence this selectivity.

These application notes provide an overview of nucleophilic substitution reactions on this compound and detailed protocols for reactions with common N-, O-, and S-based nucleophiles.

Data Presentation

The following table summarizes the reaction conditions and yields for the monosubstitution of various nucleophiles on this compound. It is important to note that in many cases, a mixture of 2-substituted and 4-substituted isomers is possible. The regioselectivity is influenced by the nature of the nucleophile and the reaction conditions.

| Nucleophile (Nu-H) | Reagent/Conditions | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Ammonia | 28% aq. NH₃ | THF | 150 | 6 | 2-Amino-4-chloro-6-(trifluoromethyl)pyridine | High | [1] |

| Ammonia | aq. NH₃ | N/A | 100-150 | N/A | 2-Amino-4-chloro-6-(trifluoromethyl)pyridine | N/A | [2] |

| Phenoxyethanol | NaH, then 2,6-dichloro-4-(trichloromethyl)pyridine | N/A | Reflux | 4 | 2-Chloro-6-(2-phenoxyethoxy)-4-(trichloromethyl)pyridine | 73.5 | Analog |

| Sodium Sulfide | Na₂S | DMF | 80-100 | 5-9 | 2-Mercapto-4-trifluoromethylpyridine (from 2-chloro-4-trifluoromethylpyridine) | 78 | Analog |

Note: Data for the exact substrate this compound is limited in the public domain. Some data presented is for analogous structures to provide general guidance. N/A indicates data not available in the cited sources.

Experimental Protocols

The following are generalized protocols for nucleophilic substitution reactions on this compound. Researchers should optimize these conditions for their specific nucleophile and desired outcome.

Protocol 1: Amination with Ammonia

This protocol is adapted from the synthesis of 2-amino-6-chloro-4-(trifluoromethyl)pyridine from the corresponding 2,6-dichloro isomer and is expected to yield primarily the 2-amino-4-chloro-6-(trifluoromethyl)pyridine due to the directing effects of the trifluoromethyl group.[1]

Materials:

-

This compound

-

28% aqueous ammonia

-

Tetrahydrofuran (THF)

-

Autoclave

-

Magnetic stirrer

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

In a high-pressure autoclave, combine this compound (1.0 eq), 28% aqueous ammonia (10-20 eq), and THF (2-4 mL per gram of starting material).

-

Seal the autoclave and heat the mixture to 150 °C with vigorous stirring.

-

Maintain the reaction at this temperature for approximately 6 hours.

-

Cool the autoclave to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-amino-4-chloro-6-(trifluoromethyl)pyridine.

Expected Outcome: The major product is expected to be 2-amino-4-chloro-6-(trifluoromethyl)pyridine. The regioselectivity should be confirmed by analytical methods such as NMR spectroscopy.

Protocol 2: Substitution with Alkoxides (e.g., Sodium Methoxide)

This protocol provides a general method for the introduction of an alkoxy group. The regioselectivity may favor substitution at the C4 position.

Materials:

-

This compound

-

Sodium methoxide (or other sodium alkoxide)

-

Anhydrous methanol (or corresponding alcohol) or an inert solvent like DMF or DMSO

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification reagents

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add sodium methoxide (1.0-1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the specific alkoxide and the solvent used.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the isomeric products.

Expected Outcome: A mixture of 4-methoxy-2-chloro-6-(trifluoromethyl)pyridine and 2-methoxy-4-chloro-6-(trifluoromethyl)pyridine may be obtained, with the 4-substituted isomer potentially being the major product.

Protocol 3: Substitution with Thiolates (e.g., Sodium Thiomethoxide)

This protocol outlines a general procedure for the introduction of a thioether functionality.

Materials:

-

This compound

-

Sodium thiomethoxide (or other sodium thiolate)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification reagents

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add sodium thiomethoxide (1.0-1.2 eq) portion-wise at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature or gently heat to 50-80 °C to drive the reaction to completion.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine to remove DMF.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the desired thioether product(s).

Expected Outcome: Similar to alkoxides, a mixture of 4-(methylthio)-2-chloro-6-(trifluoromethyl)pyridine and 2-(methylthio)-4-chloro-6-(trifluoromethyl)pyridine is expected. The regiochemical outcome should be determined experimentally.

Mandatory Visualizations

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,4-dichloro-6-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules. The differential reactivity of the chloro substituents at the C2 and C4 positions allows for selective functionalization, enabling the synthesis of a diverse array of substituted pyridine derivatives.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate such as this compound, the key challenge and opportunity lies in the regioselective functionalization of the C2 and C4 positions. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the nitrogen atom and the trifluoromethyl group. However, the choice of catalyst, ligand, and reaction conditions can significantly influence the site-selectivity.

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, selective coupling at the C4 position is often favored.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 (C4-arylation) | [1] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 (C4-arylation) | [1] |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 80 | 8 | 78 (C4-arylation) |

Experimental Protocol: Selective C4-Arylation via Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the C4 position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3 equiv)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-aryl-6-(trifluoromethyl)pyridine.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the selective C4-arylation of this compound via Suzuki-Miyaura coupling.

Sonogashira Coupling